

4-acetoxy-3-methoxy-cinnamic acid crystal structure analysis

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Compound of Interest

Compound Name: 4-Acetoxy-3-methoxy-cinnamic acid
Cat. No.: B7949789

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Executive Summary

This technical guide provides a comprehensive structural analysis of 4-acetoxy-3-methoxycinnamic acid (Acetylferulic acid), a critical prodrug precursor and antioxidant derivative. Unlike its parent compound, ferulic acid, the acetylated derivative exhibits distinct solid-state packing driven by the steric demands of the acetoxy group. This document details the synthesis, crystallization protocols, and crystallographic metrics required to validate the material's phase purity and stability for pharmaceutical applications.

Chemical Context & Significance

4-Acetoxy-3-methoxycinnamic acid (

) is the acetylated derivative of ferulic acid. It serves two primary roles in drug development:

- **Prodrug Capability:** The acetylation of the phenolic hydroxyl group increases lipophilicity, potentially enhancing membrane permeability before metabolic hydrolysis regenerates the active ferulic acid moiety.

- Solid-State Reactivity: The crystal packing dictates its susceptibility to [2+2] photodimerization. Understanding the lattice geometry is essential for predicting stability under light exposure.

Experimental Protocols

Synthesis Workflow

Objective: High-yield synthesis of 4-acetoxy-3-methoxycinnamic acid from ferulic acid.

Reagents:

- Ferulic acid (trans-4-hydroxy-3-methoxycinnamic acid)[1]
- Acetic anhydride () [2]
- Pyridine (Catalyst/Solvent)[2]
- Hydrochloric acid (1M)[2]

Protocol:

- Dissolution: Dissolve 10 mmol of ferulic acid in 5 mL of dry pyridine in a round-bottom flask under inert atmosphere ().
- Acetylation: Add 15 mmol of acetic anhydride dropwise at .
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
- Quenching: Pour the reaction mixture into 50 mL of ice-water containing 15 mL of 1M HCl to neutralize pyridine.
- Isolation: The white precipitate is filtered, washed with cold water (

mL), and dried in a vacuum oven at

.

Single Crystal Growth

Objective: Growth of diffraction-quality single crystals (

mm).

Methodology: Slow Evaporation The choice of solvent is critical. While the powder precipitates from water, single crystals require a solvent that balances solubility with a moderate evaporation rate. Ethanol is the validated solvent for obtaining the triclinic polymorph.

- Saturation: Prepare a saturated solution of the crude solid in absolute ethanol at
.
.
- Filtration: Filter the warm solution through a 0.45
PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
- Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store in a vibration-free environment at
.
.
- Harvest: Colorless, flaky crystals appear within 48-72 hours.

Crystallographic Characterization

The definitive crystal structure was established by Lee et al. (1988). The compound crystallizes in the Triclinic system. This low-symmetry environment is characteristic of cinnamic acid derivatives that form centrosymmetric dimers.

Table 1: Crystal Data Parameters

Parameter	Value	Significance
Formula		
Crystal System	Triclinic	Low symmetry packing
Space Group	(No. 2)	Centrosymmetric; allows for dimer formation
Unit Cell	Å	
Unit Cell	Å	Short axis indicates stacking direction
Unit Cell	Å	
Angle		
Angle		Significant deviation from
Angle		
Volume ()	Å	Compact packing
Z	2	Two molecules per unit cell (one dimer)
Density ()	Mg	Typical for organic acids

Structural Analysis & Packing

Molecular Conformation: The molecule is essentially planar. The acetoxy group lies in the plane of the phenyl ring, minimizing steric clash with the methoxy group. This planarity is crucial for the formation of tight stacking arrangements.

Supramolecular Synthons: The dominant interaction is the Carboxylic Acid Homodimer (

graph set).

- Mechanism: The carboxylic acid proton of Molecule A donates to the carbonyl oxygen of Molecule B, and vice versa.[3]
- Geometry: This forms a centrosymmetric dimer held together by strong hydrogen bonds ().
- Implication: This dimerization neutralizes the polarity of the carboxyl group, making the dimer the effective "building block" of the crystal lattice.

Topochemical Control: The packing arrangement dictates solid-state reactivity. In this triclinic form, the alkene double bonds of adjacent molecules are aligned in an anti-head-to-tail fashion. Upon UV irradiation, this alignment facilitates the formation of

-truxillic acid type dimers (cyclobutane derivatives), following Schmidt's topochemical postulates.

Spectroscopic Validation

To verify that synthesized bulk material matches the crystal structure described above, use the following spectroscopic markers.

FTIR Analysis

The crystalline state is distinguished by sharp carbonyl stretching frequencies.

- (Ester): ~1760
. High frequency due to the electron-withdrawing phenyl ring attached to the ester oxygen.
- (Acid): ~1690-1710
. Lower frequency due to the strong intermolecular hydrogen bonding in the dimer.
- (Alkene): ~1630
. Conjugated with the aromatic ring.

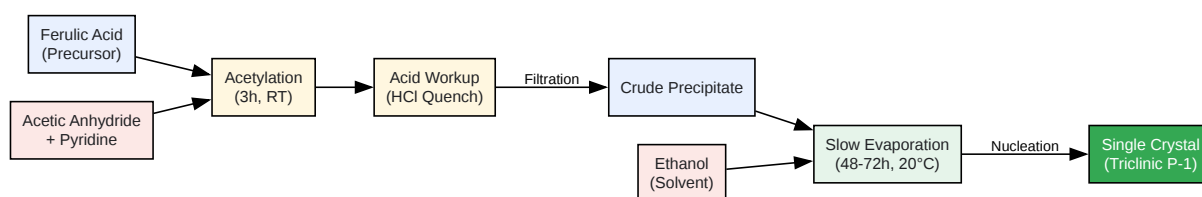
Melting Point (DSC)

- Range: 196 - 198

- Note: A sharp endotherm in this range confirms phase purity. Broadening indicates amorphous content or solvent inclusion.

Visualization of Workflows & Interactions

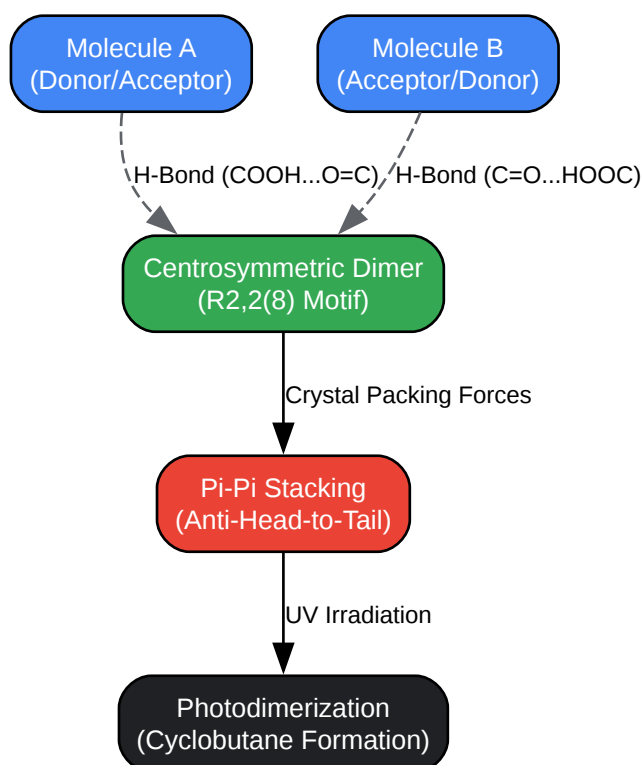
Figure 1: Synthesis and Crystallization Workflow



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Caption: Step-by-step workflow for the synthesis and isolation of diffraction-quality crystals.

Figure 2: Supramolecular Packing Architecture



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Caption: Logical diagram of intermolecular forces leading to the stable crystal lattice and reactivity.

References

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